Urofollitropin is synthesized through a process involving the extraction and purification of follicle-stimulating hormone from the urine of postmenopausal women. The synthesis process typically includes:
The molecular structure of urofollitropin consists of two non-covalently linked glycoprotein subunits: an alpha subunit and a beta subunit. Each subunit contains carbohydrate chains that are critical for the biological activity and stability of the hormone. The glycosylation pattern can vary, leading to different isoforms with distinct pharmacokinetic properties.
Urofollitropin undergoes several biochemical reactions upon administration:
Urofollitropin functions primarily by stimulating ovarian follicles to grow and mature in preparation for ovulation. The mechanism involves:
The specific activity can vary based on the source and purification method used, which affects clinical efficacy .
Urofollitropin is primarily used in reproductive medicine for:
Urofollitropin remains a vital component in fertility treatments due to its unique properties derived from natural sources, providing an alternative to synthetic preparations while maintaining effectiveness in clinical applications.
Urofollitropin is a biologically active preparation of follicle-stimulating hormone (FSH) extracted and purified from the urine of postmenopausal women. Biochemically classified as a glycoprotein gonadotropin, it consists of two non-covalently linked α and β subunits. The α subunit is identical to those in luteinizing hormone (LH), thyroid-stimulating hormone (TSH), and human chorionic gonadotropin (hCG), while the β subunit confers FSH-specific biological activity. Urofollitropin has the chemical formula C975H1513N267O304S26 and a molecular weight of approximately 26 kDa [3] [8].
The purification process employs immunoaffinity chromatography using murine monoclonal antibodies to isolate FSH, resulting in a product with ≥95% purity and high specific activity (8,500–13,500 IU FSH/mg protein). This method removes nearly all LH activity (≤0.1 IU LH/1000 IU FSH) and reduces urinary protein contaminants to <5% [1] [8]. Urofollitropin exists as a mixture of acidic FSH isoforms with varying glycosylation patterns, which influence its metabolic clearance and biological activity. These isoforms exhibit longer half-lives and higher bioactivity compared to less acidic variants [2] [5].
Table 1: Biochemical Properties of Urofollitropin
Property | Specification | Source |
---|---|---|
Molecular Formula | C975H1513N267O304S26 | PubChem [3] |
Molecular Weight | ~26 kDa | DrugBank [3] |
FSH Purity | ≥95% | Fertinex Description [8] |
LH Activity Contamination | ≤0.1 IU/1000 IU FSH | SCIENCEDIRECT [1] |
Urinary Protein Content | <5% | PubMed [5] |
The development of urofollitropin parallels key milestones in reproductive medicine. In the 1950s, human menopausal gonadotropin (hMG)—a crude extract containing both FSH and LH—was first isolated from postmenopausal urine. However, inconsistent purity and batch variability limited its clinical utility [4] [6]. By 1962, the first pregnancy was achieved using hMG followed by hCG for ovulation induction, establishing the "two-step protocol" [6].
A significant advancement occurred in the 1980s with the introduction of monoclonal antibody technology. This enabled precise immunoaffinity purification of FSH from urine, yielding urofollitropin with minimal LH contamination. This innovation addressed the need for FSH-specific therapy in patients with polycystic ovary syndrome (PCOS), who often exhibit elevated endogenous LH levels [6] [8]. The withdrawal of cadaveric pituitary gonadotropins in the 1980s due to Creutzfeldt-Jakob disease risk further solidified urofollitropin’s role [6].
The 1990s saw the rise of recombinant FSH (rFSH), produced in Chinese hamster ovary cells. While rFSH offered superior batch consistency and higher purity, urofollitropin remained clinically relevant due to its unique acidic isoform profile and cost-effectiveness [5] [6].
Table 2: Historical Milestones in Urofollitropin Development
Year | Milestone | Significance |
---|---|---|
1950 | First hMG extraction from urine | Enabled ovarian stimulation in humans [6] |
1962 | First pregnancy with hMG + hCG | Validated gonadotropin therapy for infertility [6] |
1980s | Monoclonal antibody purification | Produced highly purified FSH with minimal LH [8] |
1995 | Recombinant FSH launch | Shifted focus toward bioengineered alternatives [6] |
Urofollitropin and recombinant FSH (rFSH) exhibit fundamental differences in isoform composition due to their distinct production methods. Urofollitropin, derived from human urine, contains a higher proportion of acidic FSH isoforms with complex sialylated oligosaccharide structures. These isoforms have longer serum half-lives (~24–48 hours) due to reduced hepatic clearance and higher receptor-binding affinity. In contrast, rFSH (follitropin alfa/beta) contains predominantly less-acidic isoforms with shorter half-lives (~12–24 hours) [2] [5].
A prospective randomized study of 486 older Chinese women (≥37 years) undergoing IVF compared urofollitropin and rFSH outcomes. The urofollitropin group demonstrated a significantly higher proportion of Grade I embryos (49.8% vs. 40.8%, p<0.001) and a lower rate of non-transferable embryos (1.2% vs. 5.3%, p=0.019). The acidic isoforms in urofollitropin enhanced endometrial receptivity, evidenced by thicker endometria (11.8 mm vs. 11.2 mm, p=0.006) on hCG administration day [2].
Biophysically, urofollitropin isoforms exhibit higher biological activity per IU due to prolonged exposure to FSH receptors. However, rFSH offers superior batch-to-batch consistency and purity (>99%) due to its cell-culture origin. Clinically, both products achieve equivalent pregnancy rates in most populations, though urofollitropin may be advantageous in women with diminished ovarian reserve or advanced maternal age [2] [5] [8].
Table 3: Isoform and Clinical Profile Comparison
Parameter | Urofollitropin | Recombinant FSH | Clinical Implication |
---|---|---|---|
Primary Isoforms | Acidic (sialylated) | Less-acidic | Longer half-life in urofollitropin [2] |
Glycosylation Pattern | Natural human heterogeneity | Homogeneous | Consistent rFSH pharmacokinetics [5] |
Embryo Quality (Grade I) | 49.8% | 40.8% | Higher in urofollitropin (p<0.001) [2] |
Endometrial Thickness | 11.8 mm | 11.2 mm | Enhanced receptivity (p=0.006) [2] |
Cost per Cycle | Lower | Higher | Economic advantage for urofollitropin [5] |
The structural distinctions underscore a niche application for urofollitropin in tailored ovarian stimulation protocols, particularly where embryo quality and endometrial development are critical. Its natural isoform profile may better recapitulate physiological FSH activity in specific patient subsets [2] [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4